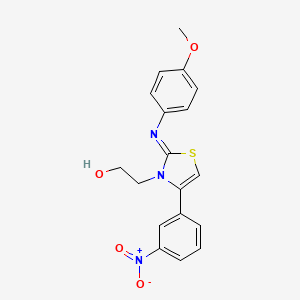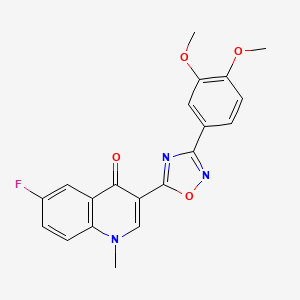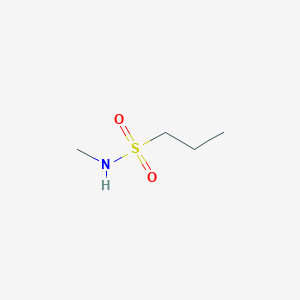![molecular formula C23H22N4O5 B2933451 [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946296-18-0](/img/structure/B2933451.png)
[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a methyl-oxazolyl group, and a methyl-triazolyl group . These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present. For example, the oxazole and triazole rings might participate in electrophilic substitution reactions, while the methoxy groups might undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally . These properties can be influenced by factors such as the size and shape of the molecule, the types of functional groups present, and the presence of any polar or nonpolar regions .科学的研究の応用
Antimicrobial Activity
Compounds containing the 1,2,3-triazole moiety are known for their significant biological activities, including antimicrobial properties . The presence of the methoxyphenyl group may further influence the compound’s ability to interact with bacterial cell walls or disrupt essential microbial enzymes, leading to potential use as an antibiotic agent.
Anti-Inflammatory and Analgesic Applications
The structural features of the compound suggest potential anti-inflammatory and analgesic applications. Triazole derivatives have been reported to exhibit these properties, which could be beneficial in the development of new pain relief medications .
Anticancer Properties
Heterocycles like triazoles and oxazoles are often explored for their anticancer activities. The compound could be investigated for its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines .
Antiviral Agents
Triazole-containing compounds have shown promise as antiviral agents. This compound could be part of research efforts to develop new treatments for viral infections, particularly those that have developed resistance to current medications .
Enzyme Inhibition
The compound’s unique structure may allow it to act as an enzyme inhibitor, potentially targeting enzymes that are crucial for the survival of pathogens or cancer cells. This application could lead to the development of targeted therapies .
Neuroprotective Effects
Given the biological relevance of both oxazole and triazole rings, the compound might be studied for its neuroprotective effects, possibly offering therapeutic benefits for neurodegenerative diseases .
Agricultural Chemicals
The structural analogs of the compound could be utilized in the synthesis of agricultural chemicals, such as fungicides or herbicides, to protect crops from various diseases and pests .
Material Science
Beyond biomedical applications, the compound’s stability and structural properties might make it suitable for material science research, particularly in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs) .
作用機序
Target of Action
The compound contains a 1,2,3-triazole ring and a 1,3-oxazole ring. Compounds containing these rings are known to exhibit various biological activities and can interact with a wide range of biological targets. For instance, some 1,2,3-triazole derivatives are known to interact with enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase .
Mode of Action
The exact mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been reported to affect various pathways involved in diseases such as diabetes, obesity, and cancer .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. Piperazine derivatives, for example, are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For example, if the compound inhibits a key enzyme in a disease pathway, it could potentially slow down the progression of the disease .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the reaction of certain compounds in ethanol containing concentrated hydrochloric acid under reflux has been reported .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-14-21(25-26-27(14)17-7-11-19(30-4)12-8-17)23(28)31-13-20-15(2)32-22(24-20)16-5-9-18(29-3)10-6-16/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXHIPRDHNMVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2933370.png)
![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2933371.png)




![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2933381.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933382.png)


![2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2933388.png)
![4-[Methyl(prop-2-enoyl)amino]-N-[5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2933390.png)
